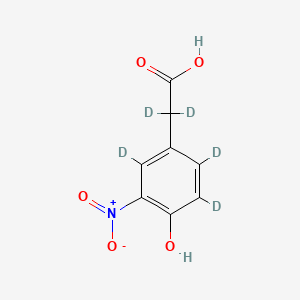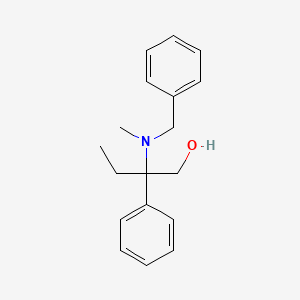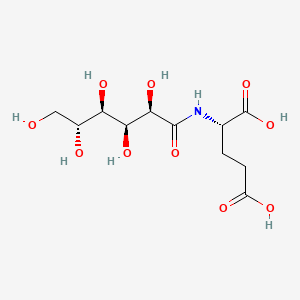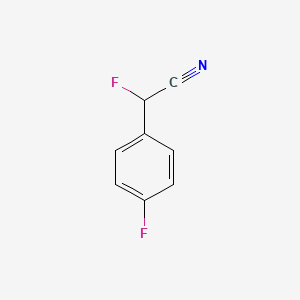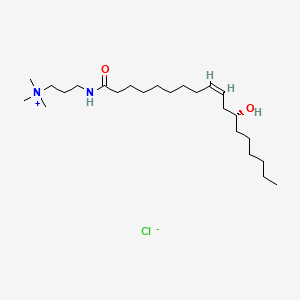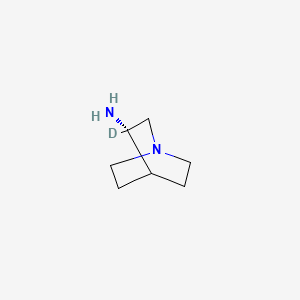
Pentoxyverine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentoxyverine-d8 is a deuterated form of pentoxyverine, a centrally-acting antitussive (cough suppressant) commonly used to treat cough associated with illnesses such as the common cold, bronchitis, and sinusitis . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of pentoxyverine due to its stable isotopic labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentoxyverine-d8 involves the incorporation of deuterium atoms into the pentoxyverine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated precursors and carry out the synthesis under conditions that ensure the retention of deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process may include steps such as deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium atoms. The final product is then purified using techniques such as chromatography to ensure high purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
Pentoxyverine-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Pentoxyverine-d8 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of pentoxyverine in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on the pharmacokinetics of pentoxyverine.
Mecanismo De Acción
Pentoxyverine-d8, like pentoxyverine, exerts its effects by acting on sigma-1 receptors in the central nervous system. It is believed to suppress the cough reflex by modulating the activity of these receptors. Additionally, it has antimuscarinic and local anesthetic properties, which contribute to its antitussive effects .
Comparación Con Compuestos Similares
Similar Compounds
Carbetapentane: Another non-opioid central acting antitussive with similar properties.
Dextromethorphan: A widely used cough suppressant with a different mechanism of action.
Codeine: An opioid antitussive with a higher risk of side effects and dependency
Uniqueness of Pentoxyverine-d8
This compound is unique due to its deuterated nature, which makes it particularly useful in research settings. The incorporation of deuterium atoms allows for more precise tracking and analysis in pharmacokinetic and metabolic studies, providing valuable insights into the behavior of pentoxyverine in the body .
Propiedades
Número CAS |
1329797-10-5 |
|---|---|
Fórmula molecular |
C20H31NO3 |
Peso molecular |
341.521 |
Nombre IUPAC |
2-[2-(diethylamino)ethoxy]ethyl 2,2,3,3,4,4,5,5-octadeuterio-1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3/i8D2,9D2,12D2,13D2 |
Clave InChI |
CFJMRBQWBDQYMK-NQUIVBQFSA-N |
SMILES |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
Sinónimos |
1-phenyl-Cyclopentanecarboxylic Acid-d8 2-[2-(Diethylamino)ethoxy]ethyl Ester; 1-Phenylcyclopentane-1-carboxylic Acid-d8 Diethylaminoethoxyethyl Ester; 2-(Diethylaminoethoxy)ethyl-d8 1-Phenyl-1-cyclopentanecarboxylate; Atussil-d8; Carbetapentane-d8; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



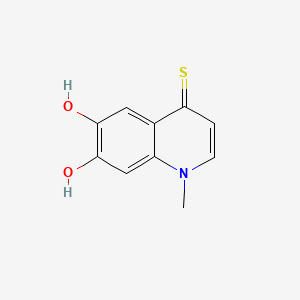
![2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B588906.png)
